molecular formula C13H8ClNO5 B6393498 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid CAS No. 1261888-64-5

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6393498
CAS No.: 1261888-64-5
M. Wt: 293.66 g/mol
InChI Key: WAIGEGFBRCKCKG-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is an organic compound with a complex structure that includes a carboxylic acid group, a chlorine atom, and a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The reaction conditions involve heating the mixture to reflux, cooling, acidifying, and filtering to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate for enzyme assays.

    Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

    Industry: Used in the synthesis of novel compounds and materials.

Mechanism of Action

The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes, inhibiting their activity. This inhibition may be due to the presence of functional groups that interact with the receptor sites in a specific manner.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
  • 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid

Uniqueness

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is unique due to its combination of a carboxylic acid group, a chlorine atom, and a hydroxynicotinic acid moiety. This unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIGEGFBRCKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688215
Record name 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-64-5
Record name 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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